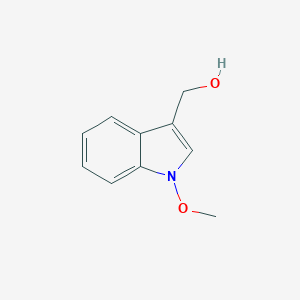![molecular formula C19H15NO B187660 4-Phenyl-3,4-dihydro-1H-benzo[h]quinolin-2-one CAS No. 64257-24-5](/img/structure/B187660.png)
4-Phenyl-3,4-dihydro-1H-benzo[h]quinolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Phenyl-3,4-dihydro-1H-benzo[h]quinolin-2-one, also known as PDQ, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been shown to have a variety of physiological and biochemical effects, making it a valuable tool for investigating a range of biological processes. In
Wissenschaftliche Forschungsanwendungen
4-Phenyl-3,4-dihydro-1H-benzo[h]quinolin-2-one has a wide range of potential applications in scientific research. One of the most promising areas of research involves the use of 4-Phenyl-3,4-dihydro-1H-benzo[h]quinolin-2-one as a fluorescent probe for imaging biological systems. 4-Phenyl-3,4-dihydro-1H-benzo[h]quinolin-2-one has been shown to selectively bind to DNA and RNA, making it a valuable tool for investigating the structure and function of nucleic acids. Additionally, 4-Phenyl-3,4-dihydro-1H-benzo[h]quinolin-2-one has been shown to interact with a variety of proteins, including enzymes and receptors, making it a useful tool for studying protein-protein interactions and signaling pathways.
Wirkmechanismus
The mechanism of action of 4-Phenyl-3,4-dihydro-1H-benzo[h]quinolin-2-one is not fully understood, but it is thought to involve the formation of stable complexes with DNA and RNA. 4-Phenyl-3,4-dihydro-1H-benzo[h]quinolin-2-one has been shown to selectively bind to the minor groove of DNA, where it can interfere with the binding of transcription factors and other DNA-binding proteins. Additionally, 4-Phenyl-3,4-dihydro-1H-benzo[h]quinolin-2-one has been shown to inhibit the activity of certain enzymes, including topoisomerases and kinases, which play important roles in DNA replication and repair.
Biochemische Und Physiologische Effekte
4-Phenyl-3,4-dihydro-1H-benzo[h]quinolin-2-one has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 4-Phenyl-3,4-dihydro-1H-benzo[h]quinolin-2-one can induce DNA damage and apoptosis in cancer cells, making it a potential chemotherapeutic agent. Additionally, 4-Phenyl-3,4-dihydro-1H-benzo[h]quinolin-2-one has been shown to inhibit the growth of certain bacteria and fungi, making it a potential antimicrobial agent. In vivo studies have demonstrated that 4-Phenyl-3,4-dihydro-1H-benzo[h]quinolin-2-one can reduce inflammation and oxidative stress, making it a potential therapeutic agent for a range of diseases, including neurodegenerative disorders and cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-Phenyl-3,4-dihydro-1H-benzo[h]quinolin-2-one is its selectivity for DNA and RNA, which allows for specific labeling and imaging of these molecules in biological systems. Additionally, 4-Phenyl-3,4-dihydro-1H-benzo[h]quinolin-2-one is relatively easy to synthesize and purify, making it a cost-effective tool for scientific research. However, one limitation of 4-Phenyl-3,4-dihydro-1H-benzo[h]quinolin-2-one is its potential toxicity, particularly at high concentrations. Additionally, 4-Phenyl-3,4-dihydro-1H-benzo[h]quinolin-2-one can be difficult to deliver to specific tissues or cells in vivo, which can limit its usefulness in certain applications.
Zukünftige Richtungen
There are many potential future directions for research involving 4-Phenyl-3,4-dihydro-1H-benzo[h]quinolin-2-one. One area of research involves the development of new 4-Phenyl-3,4-dihydro-1H-benzo[h]quinolin-2-one derivatives that have improved selectivity or reduced toxicity. Additionally, 4-Phenyl-3,4-dihydro-1H-benzo[h]quinolin-2-one could be used as a tool for investigating the role of nucleic acids in disease, including cancer and viral infections. Finally, 4-Phenyl-3,4-dihydro-1H-benzo[h]quinolin-2-one could be used in combination with other imaging or therapeutic agents to improve the specificity and efficacy of these treatments.
Synthesemethoden
4-Phenyl-3,4-dihydro-1H-benzo[h]quinolin-2-one can be synthesized using a variety of methods, including the Pictet-Spengler reaction, which involves the condensation of an amino acid with an aldehyde or ketone. Another method involves the reaction of 2-nitrobenzaldehyde with aniline, followed by reduction of the resulting nitro compound. The resulting 4-Phenyl-3,4-dihydro-1H-benzo[h]quinolin-2-one compound can then be purified using standard chromatography techniques.
Eigenschaften
CAS-Nummer |
64257-24-5 |
|---|---|
Produktname |
4-Phenyl-3,4-dihydro-1H-benzo[h]quinolin-2-one |
Molekularformel |
C19H15NO |
Molekulargewicht |
273.3 g/mol |
IUPAC-Name |
4-phenyl-3,4-dihydro-1H-benzo[h]quinolin-2-one |
InChI |
InChI=1S/C19H15NO/c21-18-12-17(13-6-2-1-3-7-13)16-11-10-14-8-4-5-9-15(14)19(16)20-18/h1-11,17H,12H2,(H,20,21) |
InChI-Schlüssel |
OGSPQWXKUXOADY-UHFFFAOYSA-N |
SMILES |
C1C(C2=C(C3=CC=CC=C3C=C2)NC1=O)C4=CC=CC=C4 |
Kanonische SMILES |
C1C(C2=C(C3=CC=CC=C3C=C2)NC1=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[(4-Nitrobenzyl)oxy]benzaldehyde](/img/structure/B187586.png)




![1,6-Hexanedione, 1,6-bis[4-(pentyloxy)phenyl]-](/img/structure/B187593.png)




